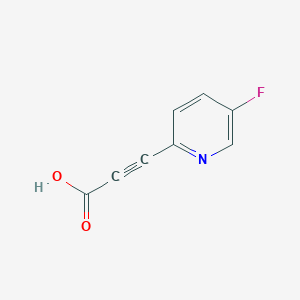

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid” is a chemical compound with the CAS Number: 1564793-56-1 . It has a molecular weight of 165.12 and its IUPAC name is 3-(5-fluoropyridin-2-yl)propiolic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid” is 1S/C8H4FNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,(H,11,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid” is a powder at room temperature . Its molecular formula is C8H4FNO2 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.Applications De Recherche Scientifique

Synthesis and Medical Imaging Applications

Synthesis of Antibacterial Agents : A key application involves the synthesis of quinolone antibacterial agents, where derivatives of 2,6-dichloro-5-fluoropyridin-3-yl have been identified as crucial intermediates. Such compounds have shown promise due to their molecular similarity with fluoroquinolone antibiotics, offering a prospective scaffold for antimicrobial drug development (Zhu Qiu-feng, 2005).

Prosthetic Labeling of Peptides and Proteins : The compound FPyME, a fluoropyridine-based maleimide reagent, was designed for prosthetic labeling of peptides and proteins via selective conjugation with a thiol function. This application is particularly relevant for medical imaging techniques such as Positron Emission Tomography (PET), highlighting the compound's significance in enhancing imaging capabilities for biomedical research (B. de Bruin et al., 2005).

Chemical Synthesis Enhancements

Enhanced Synthesis Techniques : Research into the synthesis of fluorinated pyridines, including efforts to achieve 2-fluoropyridine derivatives, has been noted. These methodologies aim to provide more efficient routes to synthesize various compounds, including those with potential antibacterial properties. The development of novel synthetic strategies that incorporate fluorine into ligands has demonstrated significant enhancements in oral absorption and pharmacokinetic profiles, crucial for drug development and optimization (M. B. van Niel et al., 1999).

Fluorophore Development for Biomedical Analysis : Another noteworthy application is the development of novel fluorophores such as 6-Methoxy-4-quinolone (6-MOQ), which demonstrates strong fluorescence across a wide pH range in aqueous media. This characteristic makes it a valuable tool for biomedical analysis, offering a robust method for detecting and quantifying biological samples (Junzo Hirano et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Propriétés

IUPAC Name |

3-(5-fluoropyridin-2-yl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJLJRCDALADIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2746022.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2746024.png)

![1-[(3,4-Difluorophenyl)methyl]-3-methylurea](/img/structure/B2746027.png)

![2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2746028.png)

![N-[5-[(2-Cyclopentyloxyacetyl)amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2746029.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2746036.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)acetamide](/img/structure/B2746038.png)

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2746042.png)